Cas no 1203306-12-0 (5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine)

5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine structure
1203306-12-0 structure
商品名:5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine
CAS番号:1203306-12-0
MF:C13H15FN4S
メガワット:278.348404169083
MDL:MFCD16631958
CID:5167287
PubChem ID:45496777

5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine 化学的及び物理的性質

名前と識別子

    • 5-(4-FLUOROPHENYL)-2-(PIPERAZIN-1-YL)-6H-1,3,4-THIADIAZINE
    • 6H-1,3,4-Thiadiazine, 5-(4-fluorophenyl)-2-(1-piperazinyl)-
    • 5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine
    • MDL: MFCD16631958
    • インチ: 1S/C13H15FN4S/c14-11-3-1-10(2-4-11)12-9-19-13(17-16-12)18-7-5-15-6-8-18/h1-4,15H,5-9H2
    • InChIKey: QWMYLLLDOYLDHC-UHFFFAOYSA-N
    • ほほえんだ: S1CC(C2C=CC(=CC=2)F)=NN=C1N1CCNCC1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 371
  • トポロジー分子極性表面積: 65.3
  • 疎水性パラメータ計算基準値(XlogP): 1.7

5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01050893-1g
5-(4-Fluorophenyl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine
1203306-12-0 95%
1g
¥2737.0 2023-04-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01050893-5g
5-(4-Fluorophenyl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine
1203306-12-0 95%
5g
¥7931.0 2023-04-05
Enamine
EN300-241835-2.5g
5-(4-fluorophenyl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine
1203306-12-0 95%
2.5g
$978.0 2024-06-19
Enamine
EN300-241835-10.0g
5-(4-fluorophenyl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine
1203306-12-0 95%
10.0g
$2146.0 2024-06-19
Enamine
EN300-241835-0.25g
5-(4-fluorophenyl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine
1203306-12-0 95%
0.25g
$459.0 2024-06-19
Enamine
EN300-241835-1.0g
5-(4-fluorophenyl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine
1203306-12-0 95%
1.0g
$499.0 2024-06-19
Enamine
EN300-241835-0.5g
5-(4-fluorophenyl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine
1203306-12-0 95%
0.5g
$479.0 2024-06-19
Enamine
EN300-241835-0.1g
5-(4-fluorophenyl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine
1203306-12-0 95%
0.1g
$439.0 2024-06-19
Enamine
EN300-241835-0.05g
5-(4-fluorophenyl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine
1203306-12-0 95%
0.05g
$419.0 2024-06-19
Enamine
EN300-241835-5.0g
5-(4-fluorophenyl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine
1203306-12-0 95%
5.0g
$1448.0 2024-06-19

5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine 関連文献

5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazineに関する追加情報

5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine: A Comprehensive Overview

The compound 5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine, with the CAS number 1203306-12-0, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound belongs to the class of thiadiazines, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. The presence of a piperazine group and a fluorophenyl substituent further enhances its chemical versatility and biological activity.

Recent studies have highlighted the importance of thiadiazine derivatives in drug discovery, particularly in the development of anti-cancer agents. The thiadiazine ring is known for its ability to form stable complexes with metal ions, making it a valuable component in coordination chemistry. Additionally, the piperazine group contributes to the compound's ability to act as a ligand in various biochemical reactions, further expanding its potential uses in medicinal chemistry.

The fluorophenyl substituent in this compound plays a crucial role in modulating its electronic properties and bioavailability. Fluorinated aromatic compounds are often preferred in drug design due to their enhanced stability and lipophilicity. This makes 5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine an attractive candidate for research into anti-inflammatory and anti-proliferative agents.

In terms of synthesis, this compound can be prepared through a variety of methods, including condensation reactions involving appropriate precursors. The choice of synthetic pathway depends on the availability of starting materials and the desired purity of the final product. Researchers have explored both traditional organic synthesis techniques and modern catalytic methods to optimize the production of this compound.

The structural elucidation of this compound has been achieved through advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These analyses confirm the presence of the thiadiazine ring system and the substitution pattern of the piperazine and fluorophenyl groups.

From an application standpoint, this compound has shown promise in several areas. In medicinal chemistry, it has been investigated for its potential as an anti-tumor agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Additionally, its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

In conclusion, 5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine represents a significant advancement in heterocyclic chemistry. Its versatile structure and potential applications across multiple disciplines underscore its importance as a subject of ongoing research. As new findings emerge, this compound is expected to play an increasingly vital role in both academic and industrial settings.

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